2-[2-(3,4-Dimethoxyphenoxy)ethyl]isoindole-1,3-dione
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Overview
Description
2-[2-(3,4-Dimethoxyphenoxy)ethyl]isoindole-1,3-dione is a complex organic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3,4-Dimethoxyphenoxy)ethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for this compound often involve the use of deep eutectic solvents (DES) and concentrated solar radiation (CSR) to accelerate and streamline the synthesis process . These methods are designed to be more sustainable and environmentally friendly, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(3,4-Dimethoxyphenoxy)ethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the isoindoline nucleus and the carbonyl groups, which provide reactive sites for chemical transformations .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles . The reaction conditions typically involve moderate temperatures and the use of solvents such as toluene or ethanol .
Major Products Formed:
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of complex organic molecules . In biology and medicine, it has shown promise as an inhibitor of acetylcholinesterase (AChE), a key enzyme involved in the development of Alzheimer’s disease . In industry, it is used as a precursor for the synthesis of dyes, colorants, and polymer additives .
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethoxyphenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways . As an AChE inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its levels in the synaptic cleft . This action helps to alleviate the symptoms of Alzheimer’s disease by enhancing cholinergic neurotransmission . Additionally, its interaction with the dopamine receptor D3 suggests a potential mechanism for its antipsychotic effects .
Comparison with Similar Compounds
2-[2-(3,4-Dimethoxyphenoxy)ethyl]isoindole-1,3-dione is unique among isoindoline-1,3-dione derivatives due to its specific substitution pattern and reactivity . Similar compounds include N-(2-bromoethyl)phthalimide and 2-(2-bromoethyl)isoindoline-1,3-dione, which share the isoindoline-1,3-dione scaffold but differ in their substituents and reactivity .
Properties
CAS No. |
61711-85-1 |
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Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H17NO5/c1-22-15-8-7-12(11-16(15)23-2)24-10-9-19-17(20)13-5-3-4-6-14(13)18(19)21/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
JWFCCWPSIOZZQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
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